molecular formula C13H18N6O2 B2579215 N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide CAS No. 2309214-32-0

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Cat. No.: B2579215
CAS No.: 2309214-32-0
M. Wt: 290.327
InChI Key: IPTXAQLSGHDULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a novel synthetic compound designed for pharmaceutical and biochemical research. It features a hybrid structure combining a 1,2,3-triazole linker with a 6-oxo-1,6-dihydropyridazin-1-yl acetamide core. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry, often utilized in drug discovery for its metabolic stability and ability to participate in key hydrogen bonding interactions, making it a valuable isostere for amide and ester functionalities . The pyridazinone core is a scaffold of significant pharmacological interest, with derivatives documented in scientific literature to possess a broad spectrum of biological activities. Research on pyridazinone-containing compounds has indicated potential for modulating various enzymatic pathways and receptor targets, which may be relevant for investigations in areas such as anti-inflammation, analgesia, and central nervous system disorders . This molecular architecture suggests the compound has high potential as a key intermediate or a target-specific scaffold for developing new therapeutic agents. Researchers can employ this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex bioactive molecules. It is supplied as a high-purity material to ensure reproducible results in your experimental workflows. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-10(2)11(8-19-15-6-7-16-19)17-12(20)9-18-13(21)4-3-5-14-18/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTXAQLSGHDULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the butan-2-yl group. The pyridazinone moiety is then synthesized and coupled with the triazole intermediate. Finally, the acetamide group is introduced under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Recent studies have highlighted the potential biological activities of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide:

Antimicrobial Properties

Triazole-containing compounds are known for their antimicrobial properties. Research indicates that derivatives can inhibit various pathogens including Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and E. coli .

Anticancer Activity

The compound has shown promise as an anti-lung cancer agent. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, structure–activity relationship (SAR) studies have identified specific modifications that enhance anticancer efficacy .

Anticonvulsant Activity

Preclinical studies have indicated anticonvulsant properties in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Certain derivatives have demonstrated significant protective effects against seizures .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated effective inhibition against several bacterial strains with promising MIC values.

Case Study 2: Anticancer Research

In a recent investigation into lung cancer treatments, researchers synthesized several triazole derivatives and assessed their antiproliferative effects on lung cancer cell lines. The findings suggested that modifications to the triazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 3: Anticonvulsant Screening

A series of experiments were conducted to evaluate the anticonvulsant potential of this compound using established animal models. The results showed that specific analogues exhibited significant efficacy in preventing seizure activity compared to control groups .

Mechanism of Action

The mechanism of action of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets. The triazole and pyridazinone moieties are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its hybrid structure, combining pyridazinone and triazole motifs. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Differentiators
Target Compound :
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
Pyridazinone core + triazole-substituted alkyl chain + acetamide linker Not explicitly reported (inferred: kinase inhibition or antimicrobial potential) Unique branched alkyl chain with triazole enhances stability and target selectivity vs. simpler alkyl/acyl groups.
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl}-N-(4-fluoro-2-methylphenyl)acetamide () Pyridazinone + fluorophenyl + ethylphenyl substituents Studied for targeted biological activity (unspecified) Fluorophenyl group increases electronegativity and membrane permeability compared to triazole.
N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide () Triazolopyridazine core + methoxyphenyl + sulfanyl linker Antimicrobial, anticancer Sulfanyl linker may improve redox activity but reduce metabolic stability vs. the target compound’s triazole-alkyl chain.
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide () Pyridazinone + dimethoxyphenyl + thiazole Anticancer, enzyme modulation Thiazole moiety offers π-stacking potential but lacks the triazole’s hydrogen-bonding versatility.
N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide () Benzodioxole + chlorophenyl + pyridazinone Neuroprotective, anti-inflammatory Chlorophenyl enhances electrophilicity but may increase toxicity risk vs. triazole’s balanced polarity.

Research Findings and Key Insights

Triazole Advantage : The triazole group in the target compound improves metabolic stability compared to compounds with furan or thiophene substituents (e.g., ’s thiophene-based analogs). Triazoles resist oxidative degradation and enhance binding to metalloenzymes.

Substituent Effects :

  • Methoxy groups (e.g., ) increase lipophilicity but may reduce water solubility.
  • Fluorine or chlorine (e.g., ) enhance target affinity but pose synthetic challenges.

Biological Performance: Pyridazinone cores are associated with kinase inhibition (e.g., MAPK or CDK targets), while triazoles are linked to antimicrobial activity. The hybrid structure could offer dual functionality.

Biological Activity

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring and a dihydropyridazine moiety , which are known to enhance its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₈N₄O
Molecular Weight222.29 g/mol
CAS Number2034254-17-4
Structural FeaturesTriazole, Dihydropyridazine

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties . For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Antifungal Activity

The compound has also shown promise in antifungal applications , particularly against phytopathogenic fungi. Studies suggest that it could be effective in agricultural settings to combat fungal infections in crops .

Anticancer Properties

The anticancer potential of this compound is noteworthy. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. For example, analogs have been tested against several cancer cell lines, revealing IC₅₀ values in the micromolar range . The structure–activity relationship (SAR) analysis indicates that modifications to the triazole and dihydropyridazine components can enhance efficacy .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. For example:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
  • Modulation of Cell Cycle : It could induce cell cycle arrest in cancer cells, preventing further proliferation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against Bacillus subtilis and Pseudomonas fluorescens. The results indicated that modifications to the triazole ring significantly enhanced antibacterial activity .

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (MCF7 and HeLa). The compound exhibited significant cytotoxicity with an IC₅₀ value of approximately 5 µM against MCF7 cells, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What synthetic strategies are employed for the preparation of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves copper-catalyzed 1,3-dipolar cycloaddition between an azide and alkyne (Click chemistry) to form the triazole core. For example, substituted acetamide derivatives can be synthesized by reacting azidoacetamides with terminal alkynes under mild conditions (room temperature, 6–8 hours) using Cu(OAc)₂ as a catalyst in a t-BuOH:H₂O (3:1) solvent system . Monitoring via TLC (hexane:ethyl acetate, 8:2) ensures reaction completion. Post-reaction purification involves extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, and recrystallization in ethanol. Optimization focuses on solvent ratios, catalyst loading (e.g., 10 mol% Cu), and reaction time to maximize yield and purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹, and triazole C-N at ~1300 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) resolve proton environments (e.g., triazole CH at δ 8.36 ppm) and carbon assignments (e.g., carbonyl at δ 165.0 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
  • X-ray crystallography (using SHELXL): Determines 3D structure and confirms regiochemistry of triazole formation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR splitting or IR peak shifts) for triazole-acetamide derivatives?

Discrepancies often arise from tautomerism, solvent effects, or impurities. For example:

  • Tautomerism : Triazole protons may exhibit variable chemical shifts due to keto-enol tautomerism. Computational tools (DFT) can predict stable tautomers .
  • Solvent effects : DMSO-d₆ can induce hydrogen bonding, altering NH proton shifts. Compare spectra in CDCl₃ or D₂O exchange experiments .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted azides/alkynes) and optimize purification steps .

Q. What computational methods are recommended to predict the biological activity or reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, DFT can model interactions between the triazole moiety and biological targets .
  • Molecular docking : Screens binding affinity with enzymes (e.g., dihydropyridazinone targets) using software like AutoDock. Validate with experimental IC₅₀ assays .
  • MD simulations : Assess stability in aqueous or lipid environments, focusing on the acetamide group’s solvation .

Q. How can SHELX-based crystallographic refinement resolve ambiguities in the compound’s stereochemistry?

SHELXL refines crystal structures by:

  • Twinned data handling : Uses HKLF5 format for twinned crystals, common in flexible acetamide derivatives .
  • Anisotropic displacement parameters : Models thermal motion to distinguish between disorder and dynamic effects .
  • Hydrogen bonding networks : Maps interactions (e.g., triazole N–H···O=C) to confirm molecular packing .

Methodological Challenges

Q. What strategies mitigate byproduct formation during the 1,3-dipolar cycloaddition step?

  • Regioselectivity control : Use Cu(I) catalysts to favor 1,4-triazole regioisomers over 1,5-products. Monitor with LC-MS .
  • Protecting groups : Temporarily protect reactive sites (e.g., pyridazinone NH) to prevent side reactions .
  • Flow chemistry : Continuous-flow reactors improve mixing and reduce reaction time, minimizing decomposition .

Q. How can researchers optimize solvent systems for large-scale synthesis while maintaining green chemistry principles?

  • Solvent screening : Replace t-BuOH with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to enhance sustainability .
  • Catalyst recycling : Immobilize Cu on silica or magnetic nanoparticles to reduce metal waste .
  • DoE (Design of Experiments) : Statistically model variables (e.g., temperature, solvent ratio) to identify optimal conditions with minimal trials .

Data Interpretation and Validation

Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine).
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to rule out false negatives .
  • Dose-response curves : Repeat experiments with triplicate measurements to assess reproducibility .

Advanced Structural Analysis

Q. What crystallographic techniques resolve disorder in the pyridazinone ring?

  • High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts .
  • Occupancy refinement : Model partial occupancies for disordered atoms (e.g., methyl groups) using PART instructions in SHELXL .
  • Hirshfeld surface analysis : Visualizes intermolecular contacts to identify packing-driven disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.